Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate - 1803581-80-7

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate

Catalog Number: EVT-1698291
CAS Number: 1803581-80-7
Molecular Formula: C8H5F3NNaO2
Molecular Weight: 227.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. It is currently being evaluated in Phase 2 clinical trials for the treatment of Cushing's syndrome.

Relevance: CORT125134 shares a core structure with Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate, specifically the 4-(trifluoromethyl)pyridin-2-yl moiety. This structural similarity likely contributes to its binding affinity towards biological targets.

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

Compound Description: PQR309, also known as Bimiralisib, is a potent pan-class I PI3K/mTOR inhibitor. It demonstrates promising anticancer activity, good oral bioavailability, and the ability to cross the blood-brain barrier.

Relevance: Similar to Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate, PQR309 contains a 4-(trifluoromethyl)pyridin-2-yl substructure. This shared moiety suggests a potential commonality in their interactions with biological targets.

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole

Compound Description: This compound, also known as (S)-5-CF3-pyrox-tBu, is a chiral oxazoline derivative containing the 4-(trifluoromethyl)pyridin-2-yl group. It is utilized as a reagent in organic synthesis.

Relevance: The presence of the 4-(trifluoromethyl)pyridin-2-yl group directly links this compound structurally to Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate. This shared group often dictates binding interactions with biological targets and impacts the compound's overall properties.

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. Preclinical studies demonstrated its efficacy in inhibiting tumor growth and favorable pharmacokinetic properties. It is currently in clinical trials in China for the treatment of advanced solid tumors.

Relevance: CYH33 shares the 4-(trifluoromethyl)pyridin-2-yl structural element with Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate. This structural motif appears crucial for interacting with kinases and likely influences the pharmacological properties of both compounds.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. It has shown efficacy in reducing food intake and body weight in rodent models of obesity. [, ]

Relevance: While MK-0364 does not share the entire 4-(trifluoromethyl)pyridin-2-yl moiety with Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate, it possesses a similar 5-(trifluoromethyl)pyridin-2-yl substructure. The presence of the trifluoromethyl group and the pyridine ring in a similar arrangement suggests potential similarities in their physicochemical properties and biological activities. [, ]

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

Compound Description: JNJ17203212 is a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. It showed promising antitussive efficacy in guinea pig models.

Relevance: Similar to MK-0364, JNJ17203212 incorporates a 5-(trifluoromethyl)pyridin-2-yl group instead of the complete 4-(trifluoromethyl)pyridin-2-yl moiety found in Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate. Despite this difference, the presence of the trifluoromethyl group and the pyridine ring in both structures hints at potential overlapping pharmacological profiles.

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor. Preclinical studies demonstrated its potential as a single agent and as a chemosensitizer in combination with DNA-damaging agents.

Relevance: CCT245737 and Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate share the 5-(trifluoromethyl)pyridin-2-yl substructure. This structural commonality, while not identical, may contribute to shared physicochemical properties and potential for biological activity.

4-[(5-Trifluoromethyl-pyridin-2-yl)-hydrazonomethyl]-benzene-1,3-diol

Compound Description: This compound exhibits inhibitory activity against β-ketoacyl acyl carrier protein synthase III (KAS III). It shows promise as a potential therapeutic agent for the treatment of infectious diseases by targeting fatty acid synthesis in microorganisms.

Relevance: Although not identical in structure to Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate, this compound contains a similar 5-(trifluoromethyl)pyridin-2-yl motif. The shared structural features suggest potential similarities in their pharmacological profiles and physicochemical properties.

Properties

CAS Number

1803581-80-7

Product Name

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate

IUPAC Name

sodium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate

Molecular Formula

C8H5F3NNaO2

Molecular Weight

227.12 g/mol

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1

InChI Key

VSUBKVJBNDGWHT-UHFFFAOYSA-M

SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[Na+]

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.